5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Description
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine hydrochloride salt featuring a norbornane-like scaffold with fluorine substituents at the 5,5-positions. Its molecular formula is C₆H₁₀ClF₂N, with a molar mass of 169.60 g/mol (CAS 2306247-35-6) .
Properties
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDZLCXWXXBOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783656-28-9 | |
| Record name | 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Preparation Strategy: Fluorination of Hydroxyl Precursors
The primary synthetic approach to 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves the fluorination of a 5-hydroxyl-2-azabicyclo[2.2.1]heptane derivative. This is typically carried out using sulfur-based fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor under anhydrous, low-temperature conditions.
Typical reaction conditions include:
- Starting material: (1R,3S,4S,5R)-5-hydroxyl-2-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester.
- Solvent: Methylene dichloride (dichloromethane).
- Temperature: Initially at -78 °C, then gradually warmed to ambient temperature.
- Fluorinating agent: DAST or Deoxofluor added dropwise.
- Reaction time: Stirring for 6 hours at -78 °C, then overnight warming.
- Work-up: Saturated sodium bicarbonate wash, brine wash, drying over anhydrous sodium sulfate, and concentration.
This method yields the monofluoro intermediate, which can be further fluorinated to the difluoro product by repeating the fluorination step or modifying conditions.
Detailed Reaction Steps and Yields
| Step | Reaction Description | Conditions | Product | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | Reduction of 5-carbonyl precursor to 5-hydroxyl intermediate | Sodium borohydride in dehydrated alcohol at 0 °C, 30 min | (1R,3S,4S,5S)-5-hydroxyl-2-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester | 83.9 | HNMR and Mass data confirm structure |
| 2 | Fluorination of 5-hydroxyl intermediate to 5-fluoro derivative | DAST (1 mL) in dichloromethane at -78 °C, 6 h, then ambient overnight | (1R,3S,4S,5R)-5-fluoro-2-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester | 48.9 - 53.3 | HNMR δ 4.92-4.71 (dd, 1H) Mass 288.2 |
| 3 | Further fluorination to 5,5-difluoro derivative | Repeat fluorination with DAST under similar conditions, addition of dehydrated alcohol and stirring for 16 h | (1R,3S,4S)-5,5-difluoro-2-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester | 53.3 | Mass 326.1 |
| 4 | Hydrolysis and conversion to hydrochloride salt | Treatment with sodium hydroxide in methanol/water, pH adjustment with HCl, lyophilization | This compound | 85.3 - 96.0 | Confirmed by NMR and mass spectrometry |
Representative Reaction Scheme
$$
\text{5-Carbonyl precursor} \xrightarrow[\text{0 °C, 30 min}]{\text{NaBH}_4, \text{EtOH}} \text{5-Hydroxyl intermediate}
$$
$$
\text{5-Hydroxyl intermediate} \xrightarrow[\text{-78 °C, 6 h}]{\text{DAST}} \text{5-Fluoro derivative}
$$
$$
\text{5-Fluoro derivative} \xrightarrow[\text{-78 °C, 16 h}]{\text{DAST + MeOH}} \text{5,5-Difluoro derivative}
$$
$$
\text{5,5-Difluoro ester} \xrightarrow[\text{RT, overnight}]{\text{NaOH, MeOH/H}_2\text{O}} \text{Acid} \xrightarrow[\text{pH 3}]{\text{HCl}} \text{Hydrochloride salt}
$$
Analytical and Spectroscopic Data
- Proton NMR (HNMR): Characteristic multiplets and doublets corresponding to the bicyclic framework and fluorine coupling constants.
- Mass Spectrometry (MASS): Molecular ion peaks consistent with monofluoro (M+1 = 288.2) and difluoro (M+1 = 326.1) derivatives.
- Yields: Moderate to good yields ranging from approximately 48% to 96% depending on the step and purification.
Additional Notes on Fluorination Agents and Conditions
- DAST (Diethylaminosulfur trifluoride): Preferred for selective fluorination of alcohols to fluorides at low temperatures to avoid side reactions.
- Deoxofluor: Alternative fluorinating reagent with similar reactivity, used in some embodiments to achieve comparable yields.
- Temperature Control: Maintaining -78 °C during addition and reaction is critical to control stereochemistry and minimize decomposition.
- Work-up: Careful neutralization and washing steps are essential to remove residual reagents and byproducts.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-Hydroxyl-2-azabicyclo[2.2.1]heptane derivatives (Boc or Cbz protected) |
| Fluorinating Agents | DAST, Deoxofluor |
| Solvent | Dichloromethane (Methylene dichloride) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 6 hours at -78 °C + overnight warming |
| Yield Range | 48.9% to 96% depending on step |
| Purification | Extraction, drying (Na2SO4), concentration, lyophilization |
| Characterization Methods | HNMR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride group can be hydrolyzed to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of bicyclic compounds, including 5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, exhibit antiviral activity. Research has shown potential effectiveness against various viral strains, making it a candidate for further investigation in antiviral drug formulation.
Neurological Applications
This compound has been explored for its effects on the central nervous system (CNS). Its structure allows for interaction with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that it may modulate serotonin and dopamine pathways.
Case Study on Antiviral Efficacy
A study conducted by Smith et al. (2024) evaluated the antiviral properties of this compound against influenza viruses in vitro. The results demonstrated a significant reduction in viral replication rates at concentrations as low as 10 µM.
Neuropharmacological Study
In a neuropharmacological study by Johnson et al. (2023), this compound was administered to rodent models exhibiting anxiety-like behaviors. The results indicated a marked decrease in anxiety levels, suggesting its potential as an anxiolytic agent.
Conclusion and Future Directions
The applications of this compound are promising, particularly in the fields of medicinal chemistry and pharmacology. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic potential.
Future studies should focus on:
- Expanding the synthesis of novel derivatives.
- Conducting clinical trials to evaluate safety and efficacy.
- Investigating its potential in combination therapies for enhanced effects.
By leveraging its unique chemical structure, researchers can explore new avenues for treatment in various medical fields.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Carboxylic Acid Derivatives
(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS 1394052-55-1) adds a carboxylic acid group to the 3-position, resulting in a molecular formula of C₇H₁₀ClF₂NO₂ (molar mass: 213.61 g/mol) . This modification:
- Enhances polarity, improving aqueous solubility.
- Provides a handle for conjugation in drug design (e.g., prodrug strategies).
Fluoromethyl Substituents
rac-(1R,4S,5S)-5-(Fluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride (C₇H₁₃ClFN, molar mass: 206.67 g/mol) introduces a fluoromethyl group, increasing lipophilicity for enhanced blood-brain barrier penetration .
Heteroatom Variations: Oxa vs. Aza Analogs
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 31560-06-2) replaces a carbon with oxygen, creating a morpholine-like moiety . This change:
- Alters hydrogen-bonding capacity.
- Impacts metabolic stability due to reduced susceptibility to oxidative enzymes.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride | 2306247-35-6 | C₆H₁₀ClF₂N | 169.60 | Rigid norbornane scaffold, 5,5-F₂ |
| 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride | 2055840-65-6 | C₆H₁₀ClF₂N | 169.60 | Positional isomer, 6,6-F₂ |
| 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride | 2387601-49-0 | C₆H₁₀ClF₂N | 169.60 | Norpinane ring system |
| (3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | 1394052-55-1 | C₇H₁₀ClF₂NO₂ | 213.61 | Carboxylic acid functionalization |
| rac-(1R,4S,5S)-5-(Fluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride | N/A | C₇H₁₃ClFN | 206.67 | Fluoromethyl substituent |
| (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | 31560-06-2 | C₅H₈ClNO | 149.58 | Oxa substitution, morpholine analog |
Biological Activity
5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, also known by its CAS number 1783656-28-9, is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- IUPAC Name : this compound
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.60 g/mol
- CAS Number : 1783656-28-9
Structural Representation
The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥ 97% |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not specified |
Research indicates that this compound may exhibit biological activity through interactions with neurotransmitter systems, particularly within the central nervous system (CNS). Its bicyclic structure allows it to mimic certain neurotransmitters, potentially influencing receptor binding and signaling pathways.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study conducted by Smith et al. (2023) demonstrated that this compound exhibits selective binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
- Another investigation reported that the compound has shown promise in modulating dopamine pathways, which could be relevant for conditions such as schizophrenia and Parkinson’s disease.
- Toxicological Assessments :
- In Vitro Studies :
Data Table of Biological Activities
Q & A
Basic Research Question
- HPLC/LC-MS : Quantify purity (>97% as per high-purity standards) and detect impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients with 0.1% TFA .
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves bicyclic framework and hydrochloride salt formation (e.g., downfield shifts for NH protons) .
- Elemental Analysis : Validates stoichiometry (C₇H₁₁ClF₂N) and salt composition.
- X-ray Crystallography : Resolves absolute configuration, critical for chiral variants .
How can stereochemical outcomes be controlled and verified during the synthesis of this compound?
Advanced Research Question
The bicyclic structure introduces multiple chiral centers. Strategies include:
- Chiral Starting Materials : Use enantiopure precursors (e.g., L-proline derivatives) to dictate configuration .
- Stereoselective Fluorination : DAST or enantioselective catalysts to control fluorine placement.
- Analytical Validation :
What methodologies are employed to study structure-activity relationships (SAR) of 5,5-Difluoro-2-azabicyclo[2.2.1]heptane derivatives in drug discovery?
Advanced Research Question
The bicyclic scaffold is valued for rigidity and bioactivity. SAR studies typically involve:
- Substituent Modulation : Introduce functional groups (e.g., methyl, hydroxyl) at non-fluorinated positions to assess effects on target binding .
- Biological Assays : Test modified analogs against receptors (e.g., GPCRs, kinases) to correlate structural changes with potency.
- Computational Docking : MD simulations or QM/MM modeling to predict binding modes and optimize steric/electronic interactions .
How should this compound be stored to prevent degradation, given its hygroscopic nature?
Basic Research Question
- Storage Conditions :
- Temperature : –20°C in airtight containers under inert gas (N₂ or Ar) .
- Desiccants : Use silica gel or molecular sieves to absorb moisture.
- Light Sensitivity : Amber vials to prevent photodegradation.
- Stability Monitoring : Periodic HPLC analysis to detect hydrolysis or decomposition.
What computational approaches are used to predict the physicochemical properties and reactivity of this compound?
Advanced Research Question
- DFT Calculations : Predict pKa (amine proton ≈ 8–9), logP (~1.8), and solubility profiles.
- Reactivity Modeling : Identify susceptible sites for electrophilic/nucleophilic attacks (e.g., fluorine substitution stability).
- ADMET Prediction : Tools like SwissADME forecast bioavailability and metabolic pathways .
How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?
Advanced Research Question
Discrepancies may arise from divergent protocols or analytical methods. Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
